5-Aminothiazole-2-thiol
Overview
Description
5-Aminothiazole-2-thiol is a heterocyclic compound with the molecular formula C3H4N2S2 . It has an average mass of 132.207 Da and a mono-isotopic mass of 131.981583 Da . This compound is also known as 2-Mercapto-5-aminobenzothiazole.
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives has been documented in various studies . For instance, a new series of 2-aminothiazole derivatives was designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . The synthesis process involved the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine .
Molecular Structure Analysis
The molecular structure of 5-Aminothiazole-2-thiol consists of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . This structure is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Chemical Reactions Analysis
The chemical reactions involving 2-aminothiazole derivatives have been studied extensively, particularly in the context of medicinal chemistry and drug discovery . For example, different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Aminothiazole-2-thiol include a density of 1.5±0.1 g/cm3, a boiling point of 300.2±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 54.0±3.0 kJ/mol and a flash point of 135.4±20.4 °C .
Scientific Research Applications
1. Phosphodiesterase Type 5 Regulators and COX-1/COX-2 Inhibitors
- Summary of Application: A new series of 2-aminothiazole derivatives was designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . These compounds were screened for PDE5 activity using sildenafil as a reference drug .
- Methods of Application: The compounds were synthesized and then screened for PDE5 activity . The screening was carried out using sildenafil as a reference drug .
- Results or Outcomes: Compounds 23a and 23c were found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension . All tested compounds have an inhibitory effect against COX-1 activity (IC 50 = 1.00–6.34 μM range) and COX-2 activity (IC 50 = 0.09–0.71 μM range) .
2. Antibacterial and Antioxidant Activities
- Summary of Application: Thiazole-based Schiff base compounds, which include 5-Aminothiazole-2-thiol, have been shown to have antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
- Methods of Application: Conventional and green approaches using ZnO nanoparticles as catalyst were used to synthesize thiazole-based Schiff base compounds .
- Results or Outcomes: Among the synthesized compounds, compound 11 showed good activities towards Gram-negative E. coli (14.40 ± 0.04), and Gram-positive S. aureus (15.00 ± 0.01 mm), respectively, at 200 μg/mL compared to amoxicillin (18.00 ± 0.01 mm and 17.00 ± 0.04) . Compounds 7 and 9 displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .
3. Anticancer Drug Discovery
- Summary of Application: 2-aminothiazole derivatives have emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
- Methods of Application: A large number of analogs were designed, synthesized, and tested for activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
- Results or Outcomes: Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
4. Anti-Tubercular Agents
- Summary of Application: The 2-aminothiazole series has anti-bacterial activity against the important global pathogen Mycobacterium tuberculosis .
- Methods of Application: A large number of analogs were designed, synthesized, and tested for activity against M. tuberculosis, as well as eukaryotic cells .
- Results or Outcomes: A representative analog was selective for mycobacterial species over other bacteria and was rapidly bactericidal against replicating M. tuberculosis .
5. Ligands of Estrogen Receptors
- Summary of Application: Aminothiazole compounds act as ligands of estrogen receptors .
- Methods of Application: The compounds are synthesized and then tested for their ability to bind to estrogen receptors .
- Results or Outcomes: The results of these tests are not specified in the source .
6. Adenosine Receptor Antagonists
- Summary of Application: Aminothiazole compounds afford a new group of adenosine receptor antagonists .
- Methods of Application: The compounds are synthesized and then tested for their ability to antagonize adenosine receptors .
- Results or Outcomes: The results of these tests are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
5-amino-3H-1,3-thiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S2/c4-2-1-5-3(6)7-2/h1H,4H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFCSYHXNOKHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=S)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403316 | |
Record name | 5-Amino-thiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminothiazole-2-thiol | |
CAS RN |
6294-51-5 | |
Record name | 6294-51-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-thiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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